Higher Boiling Point and Thermal Stability Over the Monoester Analog for High-Temperature Coating Bake Cycles
Diethylammonium bis(2-(hexyloxy)ethyl) phosphate (the diester salt) exhibits a calculated boiling point of 435.5 °C at 760 mmHg . In contrast, the closest in-class monoester analog, bis(diethylammonium) 2-(hexyloxy)ethyl phosphate (CAS 64051-25-8), has a calculated boiling point of only 351.1 °C at 760 mmHg . This 84.4 °C higher boiling point for the diester salt is consistent with the increased van der Waals interactions conferred by the second hexyloxyethyl chain, and translates to superior thermal endurance during high-temperature industrial coating bake cycles.
| Evidence Dimension | Boiling Point (calculated at 760 mmHg) |
|---|---|
| Target Compound Data | 435.5 °C |
| Comparator Or Baseline | Bis(diethylammonium) 2-(hexyloxy)ethyl phosphate (CAS 64051-25-8): 351.1 °C |
| Quantified Difference | +84.4 °C (24% higher boiling point for the diester salt) |
| Conditions | Calculated boiling point at atmospheric pressure (760 mmHg) |
Why This Matters
Higher thermal stability directly impacts procurement decisions for formulations requiring elevated-temperature curing or processing, reducing stabilizer loss through volatilization.
